molecular formula C12H18ClN B6344211 (3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride CAS No. 1240578-76-0

(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B6344211
CAS No.: 1240578-76-0
M. Wt: 211.73 g/mol
InChI Key: YQJBZGNGHKNSMW-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a hydrochloride salt form of an amine, characterized by the presence of a phenylpropyl group and a prop-2-en-1-yl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Scientific Research Applications

(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various physiological processes.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a similar compound, 3-Phenyl-1-propylamine, indicates that it is a combustible, corrosive hazardous material. It has a hazard statement of H314, which means it causes severe skin burns and eye damage .

Future Directions

The future directions for research on amines like “(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” could involve further exploration of their unique properties and potential applications. For example, research on similar compounds has led to the development of new therapies and diagnostic tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride typically involves the reaction of (3-phenylpropyl)amine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Mechanism of Action

The mechanism of action of (3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenylpropyl)amine hydrochloride
  • (Prop-2-en-1-yl)amine hydrochloride
  • Phenethylamine hydrochloride

Uniqueness

(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride is unique due to the presence of both a phenylpropyl group and a prop-2-en-1-yl group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-phenyl-N-prop-2-enylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h2-5,7-8,13H,1,6,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJBZGNGHKNSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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